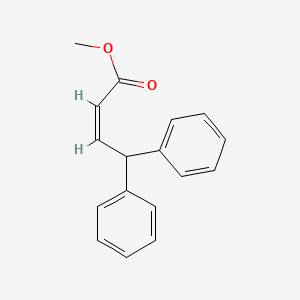

(Z)-Methyl 4,4-diphenylbut-2-enoate

Description

Structure

3D Structure

Properties

Molecular Formula |

C17H16O2 |

|---|---|

Molecular Weight |

252.31 g/mol |

IUPAC Name |

methyl (Z)-4,4-diphenylbut-2-enoate |

InChI |

InChI=1S/C17H16O2/c1-19-17(18)13-12-16(14-8-4-2-5-9-14)15-10-6-3-7-11-15/h2-13,16H,1H3/b13-12- |

InChI Key |

CQJZIPPVSVBKEW-SEYXRHQNSA-N |

Isomeric SMILES |

COC(=O)/C=C\C(C1=CC=CC=C1)C2=CC=CC=C2 |

Canonical SMILES |

COC(=O)C=CC(C1=CC=CC=C1)C2=CC=CC=C2 |

Origin of Product |

United States |

Chemical Reactivity and Transformations of Z Methyl 4,4 Diphenylbut 2 Enoate

Reactivity of the α,β-Unsaturated Ester Moiety

The core reactivity of this compound is centered around the electron-deficient nature of the carbon-carbon double bond, which is in conjugation with the carbonyl group of the ester. This electronic setup makes the β-carbon susceptible to attack by nucleophiles and the double bond itself prone to electrophilic additions.

The polarization of the α,β-unsaturated ester system renders the β-carbon electrophilic, making it a prime target for nucleophilic attack. This type of reaction, known as conjugate addition or 1,4-addition, is a cornerstone of its chemical transformations. libretexts.orglibretexts.org

The Michael addition is a classic example of a conjugate addition reaction where a nucleophile adds to an α,β-unsaturated carbonyl compound. organic-chemistry.orgmasterorganicchemistry.com In the case of (Z)-Methyl 4,4-diphenylbut-2-enoate, a variety of soft nucleophiles can be employed to form new carbon-carbon and carbon-heteroatom bonds at the β-position. The general mechanism involves the attack of the nucleophile on the β-carbon, followed by protonation of the resulting enolate intermediate. masterorganicchemistry.comyoutube.com

Common nucleophiles for Michael additions include enolates derived from malonic esters, acetoacetic esters, and other dicarbonyl compounds, as well as amines, thiols, and nitroalkanes. organic-chemistry.orgmasterorganicchemistry.com The choice of nucleophile and reaction conditions can be tailored to achieve specific synthetic outcomes.

Table 1: Examples of Michael Addition Reactions

| Nucleophile | Product Type |

| Diethyl malonate | 3,3-dicarbethoxy-5,5-diphenylpentanoate derivative |

| Nitromethane | Methyl 3-nitro-5,5-diphenylpentanoate |

| Thiophenol | Methyl 3-(phenylthio)-4,4-diphenylbutanoate |

| Piperidine | Methyl 3-(piperidin-1-yl)-4,4-diphenylbutanoate |

This table presents hypothetical products based on established Michael addition principles, as specific literature examples for this compound were not found in the initial search.

Organometallic reagents are also key players in the conjugate addition to α,β-unsaturated esters. The nature of the organometallic reagent determines whether it will add in a 1,4-fashion (conjugate addition) or a 1,2-fashion (direct addition to the carbonyl carbon). libretexts.orglibretexts.org

For conjugate addition to this compound, organocuprates (Gilman reagents) are particularly effective. These less basic organometallic compounds preferentially attack the β-carbon, leading to the formation of a new carbon-carbon bond. In contrast, more reactive organometallic reagents like organolithium and Grignard reagents tend to favor 1,2-addition. masterorganicchemistry.com

Table 2: Regioselectivity of Organometallic Addition

| Organometallic Reagent | Predominant Addition Type | Product Type |

| Lithium dimethylcuprate ((CH₃)₂CuLi) | 1,4-Addition (Conjugate) | Methyl 3-methyl-4,4-diphenylbutanoate |

| Methyllithium (CH₃Li) | 1,2-Addition | 1,1-diphenyl-3-methylbut-1-en-3-ol derivative |

| Methylmagnesium bromide (CH₃MgBr) | 1,2-Addition | 1,1-diphenyl-3-methylbut-1-en-3-ol derivative |

This table illustrates the general reactivity patterns of different classes of organometallic reagents with α,β-unsaturated esters.

While less common than nucleophilic additions for α,β-unsaturated esters due to the electron-withdrawing nature of the carbonyl group, the double bond of this compound can still undergo electrophilic addition reactions under appropriate conditions.

The addition of halogens (e.g., Br₂, Cl₂) or hydrohalic acids (e.g., HBr, HCl) across the double bond is a possibility. In the case of hydrohalogenation, the regioselectivity of the addition would be influenced by the electronic effects of the ester group and the phenyl substituents. Following Markovnikov's rule, the proton would be expected to add to the carbon atom that results in the more stable carbocation intermediate. youtube.com

Epoxidation of the double bond can be achieved using peroxy acids, such as meta-chloroperoxybenzoic acid (m-CPBA), to form an epoxide ring. Subsequent dihydroxylation of the alkene can be carried out using reagents like osmium tetroxide (OsO₄) or potassium permanganate (B83412) (KMnO₄) to yield a diol. The stereochemistry of these reactions would be of significant interest, potentially leading to the formation of diastereomeric products.

Electrophilic Addition Reactions to the Alkene

Cycloaddition Reactions Involving this compound

Cycloaddition reactions are powerful tools in organic chemistry for the construction of cyclic compounds. The reactivity of this compound in these reactions is of interest for the synthesis of complex molecular architectures.

Diels-Alder Reactions as Dienophiles

The Diels-Alder reaction is a cornerstone of organic synthesis, involving the reaction of a conjugated diene with a dienophile to form a six-membered ring. masterorganicchemistry.com For this reaction to proceed efficiently, the diene must be in the s-cis conformation and is typically electron-rich, while the dienophile is electron-poor. masterorganicchemistry.com this compound, with its electron-withdrawing ester group, can potentially act as a dienophile. However, detailed research findings on its specific use in Diels-Alder reactions are not extensively documented in publicly available literature. The general principle involves the [4+2] cycloaddition where four pi-electrons from the diene and two pi-electrons from the dienophile form a new cyclohexene (B86901) ring. masterorganicchemistry.com

[2+2] and [3+2] Cycloadditions

Beyond the Diels-Alder reaction, other cycloadditions such as [2+2] and [3+2] cycloadditions offer pathways to four and five-membered rings, respectively. While the parent compound norbornadiene undergoes intramolecular [2+2] cycloaddition to form quadricyclane, the functionalization of norbornadiene derivatives can be achieved through various synthetic routes, including Diels-Alder reactions of cyclopentadiene (B3395910) with specific alkynes. beilstein-journals.org The applicability of this compound in these types of cycloadditions is a subject for further investigation, as specific examples are not readily found in the surveyed literature.

Transition Metal-Catalyzed Transformations of this compound

Transition metal catalysis plays a pivotal role in modern organic synthesis, enabling a wide array of transformations with high efficiency and selectivity.

Catalytic Hydrogenation and Reduction Strategies

Catalytic hydrogenation is a fundamental process for the reduction of unsaturated bonds. In the case of α,β-unsaturated esters like this compound, the selective hydrogenation of the carbon-carbon double bond without affecting the ester group is a key challenge. Research on similar compounds, such as 4-acetoxy-2-methyl-2-butenal, has shown that using a non-acidic catalytic system can achieve selective hydrogenation of the C=C bond, preventing saponification of the ester. google.comgoogle.com This process can be carried out at mild temperatures, including room temperature. google.com

Table 1: Conditions for Selective Catalytic Hydrogenation

| Parameter | Condition | Reference |

|---|---|---|

| Catalyst System | Non-acidic (pH ≥ 7) | google.com |

| Temperature | 0°C to 100°C (preferably 10°C to 50°C) | google.com |

Heck and Suzuki-Miyaura Coupling Reactions (if applicable)

The Heck and Suzuki-Miyaura reactions are powerful palladium-catalyzed cross-coupling reactions for the formation of carbon-carbon bonds. organic-chemistry.orglibretexts.org The Heck reaction typically involves the coupling of an aryl or vinyl halide with an activated alkene. organic-chemistry.org The Suzuki-Miyaura coupling, on the other hand, couples an organoboron compound with a halide or sulfonate. libretexts.orgnih.gov

While this compound itself is an alkene, its direct participation in Heck or Suzuki-Miyaura reactions as a primary substrate is not the typical application of these reactions. However, the synthesis of precursors to such compounds or their further functionalization could involve these coupling methods. For instance, Suzuki-Miyaura coupling is used to synthesize a variety of biaryl compounds and conjugated systems. libretexts.org The reaction is tolerant of a wide range of functional groups and has been applied in the large-scale synthesis of complex molecules. libretexts.orgnih.gov

Metathesis Reactions (e.g., Cross-Metathesis)

Olefin metathesis, particularly cross-metathesis, is a versatile method for the formation of new carbon-carbon double bonds, catalyzed by ruthenium complexes like the Grubbs catalyst. organic-chemistry.org This reaction involves the exchange of alkylidene groups between two alkenes. organic-chemistry.org The cross-metathesis of two different terminal alkenes can statistically lead to a mixture of products, but selective reactions are possible. organic-chemistry.org

The application of cross-metathesis to α,ω-bifunctional compounds derived from natural sources like methyl oleate (B1233923) has been investigated. chemrxiv.org For example, the cross-metathesis of eugenol, a natural product with a terminal propenyl group, with cis-2-butene-1,4-diol (B44940) using a Grubbs' catalyst demonstrates the power and selectivity of this reaction in creating valuable chemical intermediates. researchgate.net While specific studies on the cross-metathesis of this compound are not detailed, the principles of olefin metathesis suggest its potential for further molecular elaboration. organic-chemistry.orgresearchgate.net

Mechanistic Investigations of Reactions Involving Z Methyl 4,4 Diphenylbut 2 Enoate

Reaction Kinetics and Rate Law Determinations

The kinetics of reactions involving (Z)-Methyl 4,4-diphenylbut-2-enoate, such as additions to the carbon-carbon double bond or reactions at the carbonyl group, are crucial for understanding reaction rates and optimizing conditions. The determination of a reaction's rate law, which expresses the relationship between the rate of reaction and the concentration of reactants, is a primary objective of kinetic studies.

For a typical reaction, such as a nucleophilic addition, the rate law might be expressed as:

Rate = k[this compound]^m[Nucleophile]^n

where 'k' is the rate constant, and 'm' and 'n' are the orders of the reaction with respect to each reactant. These orders are determined experimentally by systematically varying the concentration of one reactant while keeping the other constant and observing the effect on the initial reaction rate.

While specific rate constants for reactions of this compound are not readily found, studies on similar α,β-unsaturated systems provide a framework for what to expect. For instance, the aminolysis of N-methyl-3-(methoxycarbonyl)-4-hydroxy-2-pyridone, a β-hydroxy-α,β-unsaturated ester, was found to follow first-order kinetics under certain conditions, being independent of the amine concentration. This was attributed to a rate-determining unimolecular decomposition to an α-oxo ketene (B1206846) intermediate. wikipedia.org

Kinetic studies on the conformational isomerization of other complex molecules have utilized techniques like high-performance liquid chromatography (HPLC) to monitor the change in concentration of isomers over time. chem-station.com Such methods could be applied to study the potential isomerization of the (Z)-isomer of methyl 4,4-diphenylbut-2-enoate to its (E)-counterpart, with rate constants determined by fitting the concentration data to a reversible reaction model. chem-station.com

Table 1: Hypothetical Kinetic Data for a Reaction of an α,β-Unsaturated Ester

This table illustrates the type of data that would be collected to determine the rate law for a reaction involving a compound like this compound.

| Experiment | Initial [(Z)-Ester] (mol/L) | Initial [Nucleophile] (mol/L) | Initial Rate (mol/L·s) |

| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |

| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |

| 3 | 0.10 | 0.20 | 1.5 x 10⁻⁵ |

Note: Data is hypothetical and for illustrative purposes.

Elucidation of Reaction Intermediates

Reaction intermediates are transient species that are formed in one step of a reaction mechanism and consumed in a subsequent step. Their identification provides direct evidence for a proposed reaction pathway. For reactions involving this compound, several types of intermediates can be postulated based on the reaction type.

In conjugate addition reactions (Michael additions), a key intermediate is the enolate formed after the nucleophile attacks the β-carbon. This enolate is a resonance-stabilized species. tib.euyoutube.com For this compound, the enolate intermediate would have the negative charge delocalized between the α-carbon and the oxygen atom of the carbonyl group.

In the context of its synthesis via olefination reactions, such as the Horner-Wadsworth-Emmons reaction, oxaphosphetane intermediates are proposed. wikipedia.orgnrochemistry.comalfa-chemistry.com The stereochemical outcome of the reaction, leading to the (Z)-isomer, is influenced by the stability and decomposition pathway of these cyclic intermediates. chem-station.comnrochemistry.com Similarly, the Wittig reaction proceeds through a betaine (B1666868) or an oxaphosphetane intermediate. libretexts.orgmasterorganicchemistry.comlibretexts.org

Spectroscopic techniques are often employed to detect and characterize reaction intermediates. In some cases, intermediates can be observed directly at low temperatures. For instance, studies on the decomposition of prenal (an α,β-unsaturated aldehyde) on a platinum surface used High-Resolution Electron Energy Loss Spectroscopy (HREELS) in conjunction with DFT calculations to identify surface-bound intermediates. rsc.orgnih.gov

Thermodynamic and Activation Energy Considerations

The thermodynamics of a reaction govern the position of the equilibrium and the relative stability of reactants and products, while the activation energy determines the reaction rate. For this compound, an important thermodynamic consideration is its stability relative to the (E)-isomer. Generally, (E)-isomers of acyclic, disubstituted alkenes are thermodynamically more stable than their (Z)-counterparts due to reduced steric strain. The energy difference between the two isomers can be determined experimentally through isomerization studies or calculated using computational methods.

The activation energy (Ea) represents the minimum energy required for a reaction to occur. It is related to the rate constant by the Arrhenius equation:

k = A * exp(-Ea / RT)

where 'A' is the pre-exponential factor, 'R' is the gas constant, and 'T' is the temperature. Experimental determination of the activation energy involves measuring the rate constant at different temperatures and plotting ln(k) versus 1/T.

For the isomerization between α,β-unsaturated acyl radicals and α-ketenyl radicals, a related system, activation energies have been calculated to be in the range of 12-22 kJ/mol, indicating a rapid interconversion. libretexts.org In a study of a cycloaddition reaction, the rotational barrier around a C-N bond was experimentally determined to be 30.5 kcal/mol by analyzing the epimerization at elevated temperatures. alfa-chemistry.com

Computational Chemistry Approaches to Reaction Mechanisms

Computational chemistry has become an indispensable tool for investigating reaction mechanisms, providing insights that can be difficult to obtain experimentally.

Density Functional Theory (DFT) Studies of Transition States

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules and locate transition states. A transition state is a first-order saddle point on the potential energy surface, representing the highest energy point along the reaction coordinate. By calculating the energy of the transition state, the activation energy of the reaction can be determined.

For example, in a study on the isomerization of indolizines, DFT calculations at the TPSS-D3BJ/def2-SVP level of theory were used to calculate a rotational barrier of 31.4 kcal/mol, which was in good agreement with the experimental value. alfa-chemistry.com DFT has also been employed to study the mechanism of cross-metathesis reactions for the synthesis of Z-trisubstituted α,β-unsaturated esters, revealing that the turnover-limiting step can be the formation of a molybdacyclobutane intermediate. nrochemistry.com

Molecular Dynamics Simulations for Solvent Effects

Molecular dynamics (MD) simulations model the movement of atoms and molecules over time, providing a detailed picture of dynamic processes, including the influence of solvent molecules on a reaction. Solvent effects can significantly impact reaction rates and equilibria by stabilizing or destabilizing reactants, intermediates, and transition states.

MD simulations have been used to study solvent reorganization in various chemical processes. For instance, simulations of ion transfer reactions near an electrode surface have shown that the displacement of water molecules from the surface makes a significant contribution to the free energy of adsorption. tue.nl In the study of intramolecular charge transfer in 4-(N,N-dimethylamino)benzonitrile, MD simulations in acetonitrile (B52724) revealed that the solvent drives the change in the excited-state energy levels. rsc.org Similar approaches could be used to understand how different solvents might influence the reactivity and stability of this compound.

Table 2: Representative Computational Methods for Mechanistic Studies

| Method | Application | Information Obtained |

| Density Functional Theory (DFT) | Transition state searching | Activation energies, reaction pathways, geometries of intermediates and transition states. |

| Molecular Dynamics (MD) | Simulating condensed-phase systems | Solvent effects, conformational dynamics, free energy profiles. |

| Quantitative Structure-Reactivity Relationships (QSAR) | Predicting reactivity from structure | Correlation of molecular descriptors with reaction rates or equilibrium constants. |

Quantitative Structure-Reactivity Relationships (QSAR)

Quantitative Structure-Reactivity Relationships (QSAR) are mathematical models that correlate the chemical structure of a series of compounds with their reactivity. These models are built by finding a statistical relationship between calculated molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) and experimentally measured reactivity data, such as rate constants.

While a specific QSAR model for this compound is not available, QSAR studies have been developed for the reactivity of other α,β-unsaturated carbonyl compounds. For example, QSAR models have been created to predict the mutagenicity of acrylates and methacrylates, which is related to their reactivity with biological nucleophiles. nih.gov Another study developed a QSAR model to predict the aqueous reaction rate constants of organic chemicals with hydroxyl radicals. rsc.org Such models can be used to predict the reactivity of new compounds without the need for experimental testing.

Spectroscopic Techniques for Mechanistic Elucidation

The elucidation of reaction mechanisms is a cornerstone of modern chemistry, providing insights into the stepwise transformation of reactants into products. Spectroscopic techniques are indispensable in this endeavor, offering a window into the dynamic changes occurring at the molecular level.

In-situ NMR and IR Spectroscopy

In-situ (in the reaction mixture) NMR and IR spectroscopy are powerful, non-invasive techniques that allow for the real-time monitoring of a chemical reaction. By acquiring spectra at various time points without altering the reaction conditions, chemists can track the consumption of starting materials, the formation of products, and, crucially, the appearance and disappearance of intermediate species.

For a hypothetical reaction involving this compound, such as a conjugate addition, one would anticipate changes in specific spectral regions. For instance, in-situ ¹H NMR could monitor the disappearance of the vinyl proton signals of the starting material and the emergence of new signals corresponding to the saturated product. The detection of short-lived intermediates would be evidenced by the transient appearance of unique resonances. Similarly, in-situ IR spectroscopy could track the shift in the carbonyl (C=O) stretching frequency as the electronic environment of the ester group changes throughout the reaction.

However, a search of the scientific literature has not yielded any studies that apply these in-situ techniques to reactions of this compound. Therefore, no specific data on chemical shifts, coupling constants, or vibrational frequencies of intermediates in its reactions can be presented.

Mass Spectrometry for Intermediate Detection

Mass spectrometry is another vital tool for mechanistic studies, capable of detecting and identifying minute quantities of reaction components based on their mass-to-charge ratio. Techniques such as Electrospray Ionization (ESI) and Cold Spray Ionization (CSI) are particularly adept at gently ionizing and transferring reaction intermediates from solution into the gas phase for detection, thereby providing a snapshot of the species present in the reaction mixture at a given moment.

In the context of a reaction involving this compound, mass spectrometry could potentially identify key intermediates, such as an enolate formed during a Michael addition, or complexes formed with a metal catalyst. The exact mass of these intermediates would provide direct evidence for their elemental composition, and tandem mass spectrometry (MS/MS) experiments could offer structural insights through fragmentation analysis.

Despite the potential of this technique, there are no published reports of its application to detect intermediates in reactions of this compound. The absence of such studies means that there is no experimental mass spectrometry data to support any proposed mechanistic pathways for this compound.

Applications of Z Methyl 4,4 Diphenylbut 2 Enoate in Advanced Organic Synthesis

(Z)-Methyl 4,4-diphenylbut-2-enoate as a Key Building Block

The strategic placement of a nucleophilic center at the β-carbon and electrophilic sites at the carbonyl carbon and the carbon bearing the phenyl groups makes this compound a valuable synthon. Its utility in various synthetic transformations can be envisioned, leading to a diverse array of complex molecules.

Precursor in Total Synthesis of Complex Natural Products (Hypothetical)

While no specific total synthesis employing this compound has been documented, its structural features suggest its potential as a precursor to complex natural products. The α,β-unsaturated ester moiety is a well-known dienophile in Diels-Alder reactions, which are powerful for the construction of six-membered rings found in many natural products. dtu.dk Hypothetically, the reaction of this compound with a suitable diene could furnish a highly functionalized cyclohexene (B86901) derivative, which could then be elaborated into a natural product core.

Furthermore, the diphenylmethyl group could direct the stereochemical outcome of reactions at the double bond, and the ester functionality provides a handle for further transformations such as reduction, hydrolysis, or conversion to other functional groups. The reactivity of the double bond also allows for conjugate addition reactions, enabling the introduction of various substituents at the β-position.

The table below illustrates a hypothetical reaction scheme for the application of this compound in a Diels-Alder reaction.

| Reactant 1 | Reactant 2 (Diene) | Hypothetical Product | Potential Natural Product Class |

| This compound | 1,3-Butadiene | Methyl 3,3-diphenyl-6-vinylcyclohex-4-ene-1-carboxylate | Terpenoids, Alkaloids |

| This compound | Danishefsky's diene | Methyl 2-methoxy-4-oxo-6,6-diphenylcyclohex-2-ene-1-carboxylate | Polyketides |

Intermediate in the Synthesis of Pharmaceutical Scaffolds (Structural Analogues)

The diphenylmethane (B89790) motif is a recognized privileged structure in medicinal chemistry, appearing in a variety of therapeutic agents, including antihistamines and anticholinergics. wikipedia.org Compounds bearing this scaffold have also been investigated for their anticancer and anti-inflammatory properties. mdpi.comnih.gov this compound could serve as a valuable starting material for the synthesis of structural analogues of these established drugs.

For instance, modification of the ester group and the double bond could lead to novel compounds with potentially improved pharmacokinetic or pharmacodynamic profiles. The synthesis of various heterocyclic and carbocyclic scaffolds from related unsaturated esters has been reported, suggesting that this compound could be a precursor to a wide range of new pharmaceutical scaffolds. acs.orgacs.orgnih.govfrontiersin.org

A hypothetical synthetic route to a novel pharmaceutical scaffold is presented below:

| Starting Material | Reagent | Reaction Type | Hypothetical Scaffold | Potential Therapeutic Area |

| This compound | Hydrazine | Cyclization | 5,5-Diphenyl-4,5-dihydropyrazol-3-one | Anti-inflammatory |

| This compound | Guanidine | Cyclization | 2-Amino-6,6-diphenyl-5,6-dihydropyrimidin-4-one | Antiviral |

Building Block for Agrochemically Relevant Molecules

The diphenylmethane structure has also found application in the agrochemical industry, for example, in the formulation of certain pesticides. pharmaguideline.com The unique combination of lipophilic diphenyl groups and a reactive ester functionality in this compound makes it an attractive building block for the synthesis of new agrochemicals.

By analogy to the synthesis of antifungal compounds from related butenoic acid derivatives, it is plausible that this compound could be converted into novel fungicides or herbicides. researchgate.net The ester group could be hydrolyzed to the corresponding carboxylic acid, which could then be coupled with various amines or alcohols to generate a library of candidate agrochemicals for screening.

Role in the Development of Advanced Materials

The presence of a polymerizable double bond and large, rigid aromatic groups suggests that this compound could be a valuable monomer or precursor for the synthesis of advanced materials with unique properties.

Monomer in Polymer Synthesis

The vinyl group in this compound makes it a suitable monomer for addition polymerization. The polymerization of related methyl cinnamate (B1238496) derivatives has been studied, and these polymers often exhibit interesting thermal and optical properties. acs.orgkoreascience.krresearchgate.netscholaris.ca The bulky diphenyl groups in the polymer derived from this compound would likely impart high thermal stability and a high glass transition temperature to the material.

The resulting polymer, poly[this compound], would possess a unique combination of a flexible polymer backbone and rigid, bulky side chains. This architecture could lead to materials with interesting mechanical properties and potential applications in areas such as high-performance plastics or specialty coatings.

| Monomer | Polymerization Method | Hypothetical Polymer | Potential Properties |

| This compound | Free-radical polymerization | Poly[this compound] | High thermal stability, high refractive index |

| This compound | Anionic polymerization | Poly[this compound] | Controlled molecular weight and dispersity |

Precursor for Optoelectronic Materials (Theoretical)

Aromatic compounds are the cornerstone of many organic optoelectronic materials, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs). acs.orgacs.org The extended π-system of the diphenylmethane moiety in conjunction with the conjugated ester functionality in this compound suggests its potential as a precursor for such materials. unirioja.es

Upon suitable modification, for example, by introducing electron-donating or electron-withdrawing groups onto the phenyl rings, the electronic properties of the molecule could be tuned to absorb and emit light at specific wavelengths. The diphenylmethane core is also known to be a component of some luminogens. pharmaguideline.com It is therefore theoretically plausible that derivatives of this compound could be designed to exhibit aggregation-induced emission (AIE), a desirable property for certain optoelectronic applications.

Ligand or Catalyst Precursor in Asymmetric Catalysis (if chiral derivatives are formed)

Extensive research of publicly available scientific literature and chemical databases did not yield specific examples of This compound or its chiral derivatives being directly employed as a ligand or a catalyst precursor in asymmetric catalysis. The field of asymmetric catalysis relies heavily on the development of chiral ligands that can effectively transfer stereochemical information to a catalytic center, thereby enabling the synthesis of enantiomerically enriched products. While a vast array of chiral ligands based on various molecular scaffolds are known, the diphenylbutenoate framework of the specified compound does not appear to be a commonly utilized motif for this purpose.

The synthesis of effective chiral ligands is a cornerstone of modern asymmetric catalysis. These ligands, which are often phosphines, dienes, or nitrogen-containing heterocycles, are meticulously designed to create a specific chiral environment around a metal center. This chiral pocket dictates the facial selectivity of substrate approach, leading to the preferential formation of one enantiomer over the other.

While the core structure of this compound possesses features that could theoretically be functionalized to impart chirality, such as the phenyl groups or the butenoate backbone, there is no readily available evidence to suggest that such derivatives have been synthesized and successfully applied as ligands or catalyst precursors in asymmetric reactions. The scientific literature on asymmetric catalysis is extensive, and the absence of this particular compound suggests that other, more established ligand architectures have been prioritized by researchers in the field.

Further research would be required to explore the potential for synthesizing chiral derivatives of this compound and to evaluate their performance in various asymmetric transformations. Such an investigation would involve the development of synthetic routes to chiral analogues and subsequent screening in a range of catalytic reactions to determine their efficacy in terms of enantioselectivity and catalytic activity. Without such foundational research, any discussion on this specific application remains speculative.

Advanced Spectroscopic and Chromatographic Characterization of Z Methyl 4,4 Diphenylbut 2 Enoate and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-Resolution Nuclear Magnetic Resonance (NMR) spectroscopy stands as the most powerful tool for the structural elucidation of organic molecules in solution. For (Z)-Methyl 4,4-diphenylbut-2-enoate, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR techniques is essential to confirm its constitution and, critically, to assign its (Z)-stereochemistry.

The ¹H NMR spectrum of this compound is expected to exhibit characteristic signals corresponding to its unique proton environments. The chemical shifts are influenced by the electronic effects of the phenyl groups, the ester functionality, and the geometry of the carbon-carbon double bond.

The two phenyl groups will produce complex multiplets in the aromatic region (typically δ 7.0-7.5 ppm). The methoxy (B1213986) group of the ester will appear as a sharp singlet, likely around δ 3.6-3.8 ppm. The protons on the double bond (vinylic protons) and the methine proton at the C4 position are of particular diagnostic importance. Due to the cis relationship in the (Z)-isomer, the coupling constant (J-coupling) between the vinylic protons is expected to be in the range of 10-12 Hz. This is a key differentiator from the (E)-isomer, which would show a larger coupling constant (typically 15-18 Hz).

The ¹³C NMR spectrum provides information on all the carbon atoms in the molecule. The carbonyl carbon of the ester will be observed downfield (δ 165-175 ppm). The carbons of the two phenyl rings will appear in the aromatic region (δ 125-145 ppm). The sp² carbons of the double bond and the sp³ carbon bearing the two phenyl groups will have distinct chemical shifts that can be predicted and compared to related structures.

Table 1: Predicted ¹H and ¹³C NMR Data for this compound

| Atom | Predicted ¹H Chemical Shift (δ, ppm) | Predicted Multiplicity & J (Hz) | Predicted ¹³C Chemical Shift (δ, ppm) |

| C=O | - | - | ~166 |

| O-CH₃ | ~3.7 | s | ~52 |

| CH=CH | ~6.0 | d, J ≈ 11 | ~120 |

| CH=CH | ~6.5 | dd, J ≈ 11, 8 | ~145 |

| CH(Ph)₂ | ~5.0 | d, J ≈ 8 | ~55 |

| Phenyl C-H | 7.2-7.4 | m | 127-129 |

| Phenyl C (ipso) | - | - | ~140 |

Note: These are predicted values based on known spectroscopic data of similar compounds and general NMR principles. Actual experimental values may vary.

Two-dimensional NMR experiments are indispensable for unambiguously assigning the complex spectra and confirming the stereochemistry of this compound. harvard.edu

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For the target molecule, COSY would show correlations between the coupled vinylic protons and between the vinylic proton at C3 and the methine proton at C4, thus establishing the connectivity of the butenoate backbone. researchgate.net

HSQC (Heteronuclear Single Quantum Coherence): This spectrum correlates directly bonded protons and carbons. It allows for the definitive assignment of each proton signal to its corresponding carbon signal, for instance, linking the methoxy protons to the methoxy carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This is the most critical experiment for confirming the (Z)-stereochemistry. The Nuclear Overhauser Effect is a through-space interaction between protons that are in close proximity. libretexts.org For this compound, a strong NOE correlation is expected between the vinylic proton at C2 and the vinylic proton at C3, as they are on the same side of the double bond. A key NOE would also be observed between the vinylic proton at C3 and the methine proton at C4, further confirming the cis arrangement. The absence of a strong NOE between the C2 proton and the C4 proton would provide additional evidence against the (E)-isomer. acs.org

Infrared (IR) and Raman Spectroscopy for Functional Group Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of molecules, which are characteristic of specific functional groups.

The IR spectrum of this compound is expected to show a strong absorption band for the C=O stretching of the α,β-unsaturated ester, typically in the range of 1715-1730 cm⁻¹. orgchemboulder.com Conjugation with the double bond lowers this frequency compared to a saturated ester. spectroscopyonline.comreddit.com Other characteristic bands would include C=C stretching of the alkene and aromatic rings (around 1600-1650 cm⁻¹), C-O stretching of the ester (two bands in the 1300-1000 cm⁻¹ region), and C-H stretching from the aromatic and aliphatic parts of the molecule (around 3000-3100 cm⁻¹ and 2850-3000 cm⁻¹, respectively).

Raman spectroscopy would also be valuable. The C=C double bond, being a relatively non-polar bond, is expected to show a strong Raman signal. The symmetric stretching of the aromatic rings would also be prominent. researchgate.net

Table 2: Predicted IR and Raman Active Vibrational Modes for this compound

| Functional Group | Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Frequency (cm⁻¹) |

| C=O (Ester) | Stretching | 1715-1730 (Strong) | Weak-Medium |

| C=C (Alkene) | Stretching | 1630-1650 (Medium) | Strong |

| C=C (Aromatic) | Stretching | ~1600, 1495, 1450 (Variable) | Strong |

| C-O (Ester) | Stretching | 1250-1300 & 1000-1100 (Strong) | Weak |

| C-H (Aromatic) | Stretching | 3000-3100 (Medium) | Strong |

| C-H (Aliphatic) | Stretching | 2850-3000 (Medium) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for analyzing conjugated systems, which act as chromophores. The chromophore in this compound consists of the two phenyl groups and the conjugated α,β-unsaturated ester system.

The presence of the extensive conjugation is expected to result in strong UV absorption. The spectrum would likely show a primary absorption maximum (λ_max) corresponding to the π→π* transition of the conjugated system. For styrenic compounds, this is typically observed in the 240-290 nm range. uwosh.eduuconn.eduvuvanalytics.comresearchgate.net The exact position of λ_max will be influenced by the specific geometry and substitution pattern. The (Z)-configuration may lead to a slightly different λ_max and molar absorptivity compared to the (E)-isomer due to differences in planarity and steric hindrance.

High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Confirmation

High-Resolution Mass Spectrometry (HRMS) is a powerful technique for determining the precise mass of a molecule, which in turn allows for the unambiguous confirmation of its molecular formula. For this compound (C₁₇H₁₆O₂), the expected exact mass can be calculated with high precision.

Electron Ionization (EI) or Electrospray Ionization (ESI) are common ionization techniques. In ESI-HRMS, the compound would likely be detected as a protonated molecule [M+H]⁺ or as an adduct with sodium [M+Na]⁺ or potassium [M+K]⁺. The fragmentation pattern in tandem mass spectrometry (MS/MS) can provide further structural information. nih.gov Expected fragmentation pathways would include the loss of the methoxy group (•OCH₃), the loss of the methoxycarbonyl group (•COOCH₃), and cleavage at the C3-C4 bond, potentially leading to a stable diphenylmethyl cation. shimadzu.comacs.orgresearchgate.net

Table 3: Predicted HRMS Data for this compound

| Ion | Molecular Formula | Calculated Exact Mass |

| [M]⁺• | C₁₇H₁₆O₂ | 252.1150 |

| [M+H]⁺ | C₁₇H₁₇O₂ | 253.1229 |

| [M+Na]⁺ | C₁₇H₁₆NaO₂ | 275.1048 |

Chromatographic Purity Assessment and Separation Techniques

Chromatographic techniques are essential for assessing the purity of this compound and for its separation from potential impurities, including its (E)-isomer and unreacted starting materials.

Gas Chromatography (GC) , coupled with a Flame Ionization Detector (FID) or a Mass Spectrometer (MS), is a suitable method for purity assessment, provided the compound is thermally stable and volatile. researchgate.netresearchgate.net The use of a capillary column with a suitable stationary phase (e.g., a non-polar or medium-polarity phase) would allow for the separation of the (Z)- and (E)-isomers.

High-Performance Liquid Chromatography (HPLC) is another powerful technique for both purity analysis and preparative separation. A normal-phase (e.g., silica (B1680970) gel) or reverse-phase (e.g., C18-modified silica) column could be employed. The choice of mobile phase would be optimized to achieve good separation. For the separation of stereoisomers, chiral HPLC may be necessary if the compound is chiral or if a chiral derivatizing agent is used. mdpi.com

Thin-Layer Chromatography (TLC) can be used for rapid, qualitative monitoring of reactions and for determining appropriate solvent systems for column chromatography purification. The (Z)- and (E)-isomers would likely have slightly different Rf values.

Gas Chromatography (GC) for Volatile Samples

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. restek.comyoutube.comyoutube.comyoutube.com For this compound, GC is particularly useful for assessing its volatility, thermal stability, and for the separation from its (E)-isomer and other potential impurities.

Detailed Research Findings: The separation of geometric isomers like the (Z) and (E) forms of Methyl 4,4-diphenylbut-2-enoate by GC is highly dependent on the polarity of the stationary phase. Non-polar columns separate compounds primarily based on boiling point differences. youtube.comyoutube.com However, for isomers with very similar boiling points, polar stationary phases, such as those containing cyanopropyl or polyethylene (B3416737) glycol functional groups, offer enhanced selectivity. restek.comgcms.cz These phases interact differently with the dipole moments of the (Z) and (E) isomers, leading to differential retention times. The (Z)-isomer, often being more polar, may exhibit stronger interactions with a polar stationary phase, resulting in a longer retention time compared to the less polar (E)-isomer.

A common approach involves temperature programming, where the column temperature is gradually increased. youtube.com This allows for the elution of more volatile impurities at lower temperatures, followed by the isomers of interest at higher temperatures, ensuring sharp peaks and good resolution. youtube.com Coupling GC with a mass spectrometer (GC-MS) provides an additional layer of confirmation, yielding mass spectra that can definitively identify the compound and its fragments, although the mass spectra of (Z) and (E) isomers are typically identical. nih.govchromatographyonline.com

Illustrative GC Analysis Data

Disclaimer: The following data is illustrative and based on typical results for similar compounds.

| Parameter | Value |

| Column | DB-WAX (30 m x 0.25 mm, 0.25 µm) |

| Injector Temp. | 250 °C |

| Oven Program | 150 °C (hold 2 min), ramp to 240 °C at 10 °C/min, hold 5 min |

| Carrier Gas | Helium, 1.0 mL/min |

| Detector | Flame Ionization Detector (FID) |

| Retention Time (E)-isomer | 10.5 min |

| Retention Time (Z)-isomer | 10.8 min |

High-Performance Liquid Chromatography (HPLC) for Purity and Stereoisomer Separation

High-Performance Liquid Chromatography (HPLC) is an indispensable tool for the purity assessment and separation of non-volatile or thermally labile compounds. nih.govchromforum.org For this compound, reversed-phase HPLC is the most common method for determining chemical purity and separating the (Z) and (E) stereoisomers. nih.govnih.gov

Detailed Research Findings: In reversed-phase HPLC, a non-polar stationary phase (like C18 or biphenyl) is used with a polar mobile phase (typically a mixture of water and acetonitrile (B52724) or methanol). restek.comsielc.com The separation is based on the differential partitioning of the analytes between the stationary and mobile phases. The less polar (E)-isomer of Methyl 4,4-diphenylbut-2-enoate is expected to have a stronger affinity for the non-polar stationary phase, leading to a longer retention time compared to the more polar (Z)-isomer.

The choice of stationary phase can significantly impact the resolution of the isomers. While C18 columns are widely used, biphenyl (B1667301) stationary phases can offer alternative selectivity for aromatic compounds due to π-π interactions. restek.com The separation of geometric isomers can be finely tuned by adjusting the mobile phase composition and the addition of modifiers. mtc-usa.comkyoto-u.ac.jp A UV detector is commonly used for detection, as the phenyl groups and the conjugated double bond in the molecule provide strong chromophores. uma.es HPLC methods can be validated to be highly accurate and precise for quantifying the purity of a given sample. tubitak.gov.tr

Illustrative HPLC Analysis Data

Disclaimer: The following data is illustrative and based on typical results for similar compounds.

| Parameter | Value |

| Column | Biphenyl (150 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Acetonitrile:Water (60:40 v/v) |

| Flow Rate | 1.0 mL/min |

| Detection | UV at 254 nm |

| Retention Time (Z)-isomer | 8.2 min |

| Retention Time (E)-isomer | 9.5 min |

| Purity of (Z)-isomer sample | >99.5% |

Chiral Chromatography for Enantiomeric Excess Determination (if applicable for derivatives)

While this compound itself is not chiral, certain derivatives may possess chiral centers, necessitating the determination of enantiomeric excess (ee). heraldopenaccess.us Chiral chromatography is the gold standard for separating enantiomers. libretexts.orgnih.govslideshare.net

Detailed Research Findings: The separation of enantiomers requires a chiral environment, which is most commonly achieved by using a chiral stationary phase (CSP). youtube.com These CSPs are often based on polysaccharides like cellulose (B213188) or amylose (B160209) that are derivatized with phenylcarbamates. nih.govyoutube.com The chiral selector on the stationary phase forms transient diastereomeric complexes with the enantiomers of the analyte, leading to different interaction strengths and, consequently, different retention times. youtube.com

The development of a chiral separation method involves screening various CSPs and mobile phases (both normal-phase and reversed-phase) to find conditions that provide adequate resolution. youtube.com The determination of enantiomeric excess is a quantitative measurement of the purity of one enantiomer in a mixture. heraldopenaccess.usnih.gov This is a critical parameter in the synthesis of chiral drugs and other biologically active molecules, where different enantiomers can have vastly different physiological effects. libretexts.org

Illustrative Chiral HPLC Data for a Hypothetical Chiral Derivative

Disclaimer: The following data is illustrative and based on typical results for similar compounds.

| Parameter | Value |

| Analyte | Hypothetical chiral derivative of this compound |

| Column | Chiralpak AD-H (250 mm x 4.6 mm, 5 µm) |

| Mobile Phase | Hexane:Isopropanol (90:10 v/v) |

| Flow Rate | 0.8 mL/min |

| Detection | UV at 254 nm |

| Retention Time (R)-enantiomer | 12.3 min |

| Retention Time (S)-enantiomer | 14.1 min |

| Enantiomeric Excess | 98% ee |

X-ray Crystallography for Solid-State Structure Determination

X-ray crystallography is an unequivocal method for determining the three-dimensional atomic and molecular structure of a crystalline compound. wikipedia.organton-paar.com It provides precise information on bond lengths, bond angles, and the conformation of the molecule in the solid state. nih.gov

Detailed Research Findings: For this compound, obtaining a single crystal of suitable quality is the first and often most challenging step. anton-paar.comnih.gov Once a suitable crystal is obtained, it is exposed to a beam of X-rays. The resulting diffraction pattern is collected and analyzed to generate an electron density map of the molecule. wikipedia.org From this map, the positions of the individual atoms can be determined, revealing the exact stereochemistry and conformation.

X-ray crystallography can definitively confirm the (Z)-configuration of the double bond by showing the relative positions of the substituents. It also provides detailed information about the orientation of the two phenyl groups and the methyl ester group. For instance, the crystal structure of a related compound, trans-cinnamic acid, has been determined, providing a basis for comparison. asm.orgnih.gov The solid-state packing of the molecules in the crystal lattice can also be studied, which is influenced by intermolecular forces such as van der Waals interactions and potential weak hydrogen bonds. colostate.edu This technique is considered the ultimate proof of structure for a crystalline solid. nih.gov

Illustrative Crystallographic Data Table

Disclaimer: The following data is illustrative and based on typical results for similar compounds. No public crystallographic data for this compound was found.

| Parameter | Illustrative Value |

| Chemical Formula | C₁₇H₁₆O₂ |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.15 |

| b (Å) | 5.85 |

| c (Å) | 22.40 |

| β (°) ** | 98.5 |

| Volume (ų) | 1315 |

| Z | 4 |

| Calculated Density (g/cm³) ** | 1.27 |

Future Research Directions and Emerging Perspectives on Z Methyl 4,4 Diphenylbut 2 Enoate

Exploration of Novel and Undiscovered Reactivity Patterns

The reactivity of α,β-unsaturated carbonyl compounds is well-established, primarily involving nucleophilic attack at the β-carbon (vinylogous reactivity) or direct attack at the carbonyl carbon. wikipedia.orgtib.eu However, the specific substitution pattern of (Z)-Methyl 4,4-diphenylbut-2-enoate, with its sterically demanding diphenyl groups, may lead to novel and undiscovered reactivity.

Future research could focus on:

Sterically Hindered Reactions: Investigating reactions where the bulky diphenyl groups influence stereoselectivity or favor unusual reaction pathways. For example, exploring conjugate addition reactions with bulky nucleophiles to understand the steric limits and potential for asymmetric induction.

Vinylogous Umpolung Reactivity: While α,β-unsaturated aldehydes have been converted into homoenolate nucleophiles, exploring similar umpolung strategies with this compound could open new synthetic avenues. acs.org This would involve reversing the normal electrophilic character of the β-carbon.

Cyclization Reactions: The diphenylmethyl group could participate in intramolecular cyclization reactions, such as Friedel-Crafts type alkylations onto one of the phenyl rings, to generate complex polycyclic structures. The (Z)-geometry of the double bond will play a crucial role in the stereochemical outcome of such cyclizations.

Reactions of the Di-Phenyl Methylene Group: Exploring the reactivity of the C-H bonds of the diphenylmethyl group, for instance, through radical abstraction or metalation, could lead to novel functionalization pathways.

Development of More Efficient and Sustainable Synthetic Routes

The development of green and sustainable synthetic methods is a paramount goal in modern chemistry. Future research on the synthesis of this compound should prioritize atom economy, the use of non-toxic reagents and solvents, and catalytic methods. researchgate.net

Potential areas of investigation include:

Catalytic Cross-Metathesis: Kinetically-controlled cross-metathesis reactions have been developed for the synthesis of (Z)-α,β-unsaturated esters. nih.gov Applying these methods using a suitable olefin and a methyl acrylate (B77674) derivative in the presence of a Z-selective metathesis catalyst could provide a highly efficient and atom-economical route.

Boronic Acid-Catalyzed Condensations: A recently developed approach utilizes boronic acid catalysis for the condensation of ketene (B1206846) dialkyl acetals with aldehydes to furnish α,β-unsaturated esters with high (E)-stereoselectivity. nih.gov Investigating modifications of this method to favor the (Z)-isomer would be a valuable pursuit.

Sustainable Aldol-Type Condensations: Research into aldol-type condensation reactions using greener catalysts and solvent systems, such as solid-supported catalysts or reactions in water, could lead to more environmentally benign syntheses. ncert.nic.in The challenge would be to control the stereoselectivity to favor the (Z)-isomer.

A comparative table of potential sustainable synthetic routes is presented below:

| Synthetic Strategy | Potential Advantages | Key Challenges for (Z)-Isomer |

| Catalytic Cross-Metathesis | High atom economy, potential for high (Z)-selectivity. nih.gov | Catalyst selection and optimization for the specific substrates. |

| Modified Boronic Acid Catalysis | Mild reaction conditions, use of a catalyst. nih.gov | Overcoming the inherent preference for the (E)-isomer. |

| Green Aldol Condensation | Use of environmentally benign catalysts and solvents. researchgate.netncert.nic.in | Achieving high (Z)-selectivity. |

Integration into Photoredox and Electrosynthesis Methodologies

Photoredox catalysis and electrosynthesis have emerged as powerful tools in organic synthesis, offering mild and often unique reaction pathways. rsc.orgresearchgate.netresearchgate.net The integration of this compound into these methodologies holds significant promise.

Future research could explore:

Photocatalyzed Reactions: The α,β-unsaturated ester moiety can undergo photocatalyzed reactions, such as β-selective hydrocarboxylation with CO2. acs.orgresearchgate.net Applying this to this compound could lead to the synthesis of valuable dicarboxylic acid derivatives. Photoenolization of the (Z)-isomer could also be explored to generate α-tertiary β,γ-alkenyl esters. nih.gov

Electrosynthesis: Electrochemical methods can be employed for the hydrocarboxylation of α,β-unsaturated esters, offering a selective and chromatography-free approach. researchgate.netresearchgate.netchemrxiv.org Investigating the electrochemical reduction or oxidation of this compound could reveal new transformation pathways.

Radical Cyclizations: Photoredox-catalyzed radical cyclizations of related β-ketoesters have been demonstrated. nih.gov Designing substrates derived from this compound for intramolecular radical cyclizations could provide access to novel carbocyclic and heterocyclic frameworks.

Predictive Modeling for Structure-Reactivity Relationships

Quantitative Structure-Activity Relationship (QSAR) models are valuable tools for predicting the properties and reactivity of chemical compounds, thereby guiding experimental design and reducing the need for extensive empirical screening. nih.gov

For this compound, future research could involve:

Developing QSAR Models: Creating QSAR models to predict the reactivity of a series of related (Z)-4,4-diarylbut-2-enoates in various reactions. This would involve synthesizing a library of analogues with different substituents on the phenyl rings and correlating their structural features with reaction outcomes.

Predicting Biological Activity: While outside the direct scope of synthetic chemistry, QSAR models could be developed to predict potential biological activities, such as binding to specific receptors, based on the compound's structure. nih.gov

Computational Mechanistic Studies: Employing computational methods, such as Density Functional Theory (DFT), to model reaction mechanisms and predict the stereochemical outcomes of reactions involving this compound. This could provide valuable insights into the role of the Z-geometry and the diphenyl groups in directing reactivity.

Potential for Derivatization into High-Value Specialty Chemicals

The unique structure of this compound makes it an attractive starting material for the synthesis of high-value specialty chemicals.

Potential derivatization pathways include:

Synthesis of Complex γ-Butyrolactones: Reduction of the ester and subsequent lactonization could lead to γ-butyrolactones bearing a diphenylmethyl group. Such structures are found in some natural products and can possess interesting biological activities.

Precursors for Polymers: As an α,β-unsaturated ester, it could potentially be used as a monomer in polymerization reactions to create polymers with unique properties conferred by the bulky diphenyl groups, such as high refractive index or thermal stability. wikipedia.org

Pharmaceutical Intermediates: The diphenylmethyl moiety is a common feature in many pharmacologically active compounds. Derivatization of this compound could provide access to novel scaffolds for drug discovery. For instance, α-functionalized α,β-unsaturated aldehydes, which can be derived from the corresponding esters, are important intermediates in medicinal chemistry. researchgate.net

Below is a table outlining potential high-value chemical classes derivable from this compound:

| Chemical Class | Potential Application | Key Transformation |

| γ-Diphenylmethyl-γ-butyrolactone | Natural product synthesis, bioactive molecules | Reduction and Lactonization |

| Specialty Polymers | High refractive index materials, thermally stable plastics | Polymerization |

| Pharmaceutical Scaffolds | Drug discovery | Various functional group interconversions |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.